REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[C:11]2[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:10]=2[O:9][CH:8]=1)(=O)=O.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:49][OH:50].C(N(CC)CC)C.CN(C)[CH:60]=[O:61]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:17][O:16][C:14]1[CH:13]=[CH:12][C:11]2[C:7]([C:49]([O:61][CH3:60])=[O:50])=[CH:8][O:9][C:10]=2[CH:15]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC1=COC2=C1C=CC(=C2)OC)(F)F
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Carbon monoxide gas was bubbled through the solution for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to bubble carbon monoxide gas through the mixture
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was sealed
|
Type
|
ADDITION
|
Details
|
charged with carbon monoxide (30 psi)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 80 C for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The remaining orange mixture was purified by silica gel chromatography (5% ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(C(=CO2)C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |